molecular formula C14H17ClN2O B4177004 (3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride

(3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride

Cat. No. B4177004
M. Wt: 264.75 g/mol
InChI Key: MZPCBBRYYUKQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride, also known as MPBH, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of benzylamine and pyridine, and its chemical structure is shown below:

Mechanism of Action

The exact mechanism of action of (3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride can affect various physiological processes, such as blood pressure regulation and insulin secretion. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using (3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride in lab experiments is its potential specificity for certain receptors, which can help researchers better understand the function of these receptors. However, one limitation is that its effects may be influenced by other factors in the experimental system, such as the presence of other molecules or cells.

Future Directions

There are several potential future directions for research on (3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride. One area of interest is its potential use as a therapeutic agent for various conditions, such as hypertension or neurodegenerative diseases. Another area of interest is its potential use as a tool for studying specific receptors or physiological processes in greater detail. Additionally, further research is needed to fully understand the mechanism of action of (3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride and its effects on various physiological systems.

Scientific Research Applications

(3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride has been studied for its potential use as a ligand for various receptors, such as the alpha-2 adrenergic receptor and the imidazoline receptor. It has also been investigated for its potential use as a fluorescent probe for detecting certain molecules in biological systems.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c1-17-14-4-2-3-13(9-14)11-16-10-12-5-7-15-8-6-12;/h2-9,16H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPCBBRYYUKQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.